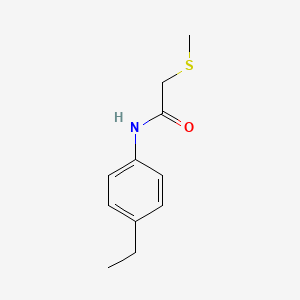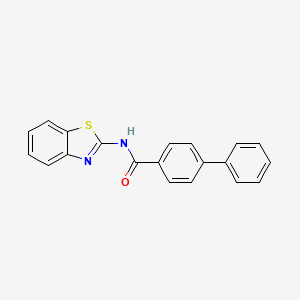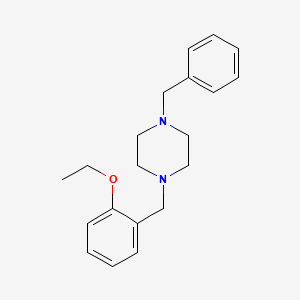
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide (CENB) is a small molecule that has gained significant attention in the scientific community due to its potential use as a research tool. CENB is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been found to inhibit the activity of CK2 by binding to the enzyme's ATP-binding site. This results in the inhibition of CK2-mediated phosphorylation of its substrates, which leads to the disruption of cellular processes that rely on CK2 activity. The exact mechanism by which this compound inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of CK2 activity, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory and analgesic effects in animal models. This compound has been shown to have a relatively low toxicity profile, suggesting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its specificity for CK2. This allows researchers to investigate the role of CK2 in a range of biological processes without the interference of other enzymes or signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of this compound as an anticancer agent in vivo warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 2-cyanophenylamine with ethyl 4-nitrobenzoate in the presence of a base. The resulting product is then hydrolyzed to yield this compound. This method has been reported in the literature and has been successfully used to produce this compound in high yields.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been used as a research tool to investigate a range of biological processes. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Additionally, this compound has been used to investigate the role of CK2 in the regulation of circadian rhythms.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-15-8-7-11(9-14(15)19(21)22)16(20)18-13-6-4-3-5-12(13)10-17/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPLYPIXUHTNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)




![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)


![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)

![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)



